Bis(diisopropylamino)chlorophosphine
Description
Bis(diisopropylamino)chlorophosphine (CAS 56183-63-2) is an organophosphorus compound with the molecular formula C₁₂H₂₈ClN₂P and a molecular weight of 266.79 g/mol. It is widely utilized in organic synthesis, pharmaceutical chemistry, and biochemistry due to its versatility as a phosphorus precursor. The compound features two diisopropylamino groups and a reactive chlorine atom bonded to phosphorus, enabling its participation in nucleophilic and electrophilic reactions. Key applications include the synthesis of phosphorothioates, phosphoramidites, and nucleotide analogs .
This compound is a white to pale yellow crystalline solid with a melting point of 100–104°C and a boiling point of 290.9°C. It is moisture-sensitive and requires storage under inert conditions to prevent hydrolysis. Safety protocols emphasize its corrosive nature (classified as Skin Corrosion 1B and Eye Damage 1) and the need for protective equipment during handling .
Properties
IUPAC Name |
N-[chloro-[di(propan-2-yl)amino]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28ClN2P/c1-9(2)14(10(3)4)16(13)15(11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHUTHGOLLQBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369907 | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56183-63-2 | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diisopropylamino)chlorophosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Laboratory-Scale Synthesis
Core Reaction Mechanism
The principal synthetic route involves the reaction of phosphorus trichloride (PCl₃) with diisopropylamine under controlled conditions. The stoichiometry and reaction dynamics are critical to achieving high yields. As demonstrated in foundational studies, the reaction proceeds as follows:
$$
\text{PCl}3 + 4 \, \text{[(CH}3\text{)}2\text{CH]}2\text{NH} \rightarrow \text{[(CH}3\text{)}2\text{CH]}2\text{N)}2\text{PCl} + 2 \, \text{[(CH}3\text{)}2\text{CH]}2\text{NH}2^+ \text{Cl}^-
$$
Here, two equivalents of diisopropylamine act as nucleophiles to form the bis(diisopropylamino)phosphine backbone, while the remaining two equivalents neutralize hydrochloric acid (HCl) byproduct as diisopropylamine hydrochloride.
Table 1: Standard Laboratory Synthesis Conditions
| Component | Quantity | Solvent | Temperature | Atmosphere | Byproduct Management |
|---|---|---|---|---|---|
| Phosphorus trichloride | 1 equiv | Hexane | 0–25°C | Nitrogen | Filtration of hydrochloride salts |
| Diisopropylamine | 4 equiv | – | Exothermic | Inert | Recrystallization |
Procedural Details
- Inert Atmosphere Setup : Reactions are conducted under nitrogen or argon to prevent hydrolysis or oxidation.
- Controlled Addition : PCl₃ is added dropwise to chilled diisopropylamine to mitigate exothermicity, maintaining temperatures below 25°C.
- Byproduct Removal : Diisopropylamine hydrochloride precipitates and is removed via filtration, leaving the crude product in hexane.
- Purification : Vacuum distillation or recrystallization from nonpolar solvents yields >95% purity, as confirmed by argentometric titration.
Industrial Production Considerations
Scalability Challenges
Industrial synthesis demands rigorous process control to ensure consistency and safety. Key considerations include:
- Continuous Flow Systems : Automated reactors minimize thermal runaway risks during PCl₃ addition.
- Solvent Recovery : Hexane is recycled via fractional distillation to reduce costs and environmental impact.
- Quality Control : In-process monitoring (e.g., in-line IR spectroscopy) ensures adherence to purity benchmarks (>97.0%).
Reaction Optimization and Mechanistic Insights
Purification and Characterization
Distillation Protocols
Scientific Research Applications
Chemistry: Bis(diisopropylamino)chlorophosphine is widely used in the synthesis of ligands for catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Biology and Medicine: In biological research, it is used to synthesize phosphoramidite derivatives, which are key intermediates in the preparation of oligonucleotides for genetic studies and therapeutic applications.
Industry: The compound is employed in the production of flame retardants, plasticizers, and other phosphorus-containing materials that enhance the properties of polymers and other industrial products.
Mechanism of Action
The mechanism by which bis(diisopropylamino)chlorophosphine exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom, being electron-deficient, can accept electron pairs from nucleophiles, while the chlorine atom can be displaced by other nucleophiles, facilitating substitution reactions. The diisopropylamino groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, steric effects, and applications of bis(diisopropylamino)chlorophosphine are distinct from other chlorophosphines. Below is a detailed comparison:
Reactivity and Steric Effects
- Bis(diethylamino)chlorophosphine (CAS 685-83-6) and bis(dimethylamino)chlorophosphine (CAS 3348-44-5): These analogs differ in their amino substituents (ethyl or methyl groups vs. isopropyl). The bulkier isopropyl groups in this compound impart greater steric hindrance, reducing reaction rates but enhancing selectivity in phosphoramidite couplings. For example, in nucleotide synthesis, the steric bulk minimizes undesired side reactions, improving yields of SATE-protected phosphates . Electronic Effects: Diisopropylamino groups are stronger electron donors compared to dimethyl or diethyl analogs, stabilizing intermediates during phosphorus(III)-to-phosphorus(V) oxidation .
- Aryl Chlorophosphines (e.g., bis(4-fluorophenyl)chlorophosphine, CAS 23039-97-6): Aryl substituents introduce electron-withdrawing effects, making these compounds more electrophilic but less stable under basic conditions. This compound, in contrast, is more nucleophilic due to its electron-rich amino groups, enabling efficient coupling with thiols and selenols in one-pot syntheses of phosphorotrithioates .
Physical and Handling Properties
| Compound | Melting Point (°C) | Stability | Key Handling Challenges |
|---|---|---|---|
| This compound | 100–104 | Moisture-sensitive | Corrosive; requires inert atmosphere |
| Bis(dimethylamino)chlorophosphine | 45–50 (lit.) | Moderate stability | Less steric protection, prone to side reactions |
| Bis(4-fluorophenyl)chlorophosphine | 80–85 (lit.) | Air-sensitive | Reacts violently with strong bases |
Purity and Contaminants
This compound often contains diisopropylamine hydrochloride and H-phosphonate byproducts, which necessitate rigorous purification via recrystallization or pentane washing. In contrast, aryl chlorophosphines (e.g., bis(4-chlorophenyl)chlorophosphine) are less prone to amine contamination but require strict moisture control .
Research Findings and Case Studies
- Case Study 1: A 2024 study demonstrated that this compound enabled a one-pot synthesis of mixed phosphorotrithioates at ambient temperature, achieving 85–92% yields. This contrasts with bis(diethylamino)chlorophosphine, which required cryogenic conditions and gave lower yields (60–75%) due to reduced steric control .
- Case Study 2: In the synthesis of splice-switching oligonucleotides, this compound-derived phosphoramidites provided higher coupling efficiencies (>95%) compared to dimethylamino analogs (80–85%), attributed to reduced hydrolysis rates .
Biological Activity
Overview
Bis(diisopropylamino)chlorophosphine (BDPAC) is an organophosphorus compound with significant applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds through the Buchwald-Hartwig amination reaction. Its unique structure, characterized by two diisopropylamino groups and a chlorine atom attached to a phosphorus atom, lends it versatile reactivity in various biochemical pathways.
BDPAC primarily functions as a ligand in palladium-catalyzed reactions. It interacts with palladium to form a complex that facilitates the coupling of amines and aryl halides, which is crucial in synthesizing pharmaceuticals and other biologically active compounds. The primary biochemical pathway affected by this compound is the Buchwald-Hartwig amination, which is essential for constructing carbon-nitrogen bonds used in drug development and genetic research.
Key Reactions Involving BDPAC
- Buchwald-Hartwig Amination : This reaction allows for the formation of amines from aryl halides, showcasing BDPAC's role as an effective phosphitylating agent.
- Synthesis of Phosphoramidites : BDPAC serves as a precursor for phosphoramidite derivatives, which are vital intermediates in oligonucleotide synthesis for genetic studies and therapeutic applications .
Research Findings
Recent studies have highlighted the utility of BDPAC in various chemical reactions and its biological implications:
- Synthesis of Oligonucleotides : BDPAC has been utilized in producing high-purity oligonucleotides, demonstrating its efficiency as a phosphitylating agent. This process simplifies the synthesis by eliminating intermediate steps .
- Chiral Auxiliary Applications : Research indicates that BDPAC can be employed as a chiral auxiliary in synthesizing phosphoric acids, enhancing the resolution processes for enantiomers .
Case Studies
- Oligonucleotide Synthesis : A study demonstrated the use of BDPAC in synthesizing deoxyribonucleoside phosphoramidites. The one-pot method significantly reduced the complexity of the synthetic route while maintaining high yields and purity levels .
- Phosphorotrithioate Synthesis : BDPAC was successfully used as a phosphorus precursor in a novel synthesis of mixed phosphorotrithioates under mild conditions. This versatility showcases its potential in developing diverse chemical structures for biological applications.
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| This compound | Two diisopropylamino groups, one chlorine | Ligand in catalysis, oligonucleotide synthesis |
| Chlorodiisopropylphosphine | Lacks one diisopropylamino group | Less versatile than BDPAC |
| Diisopropylphosphoramidous dichloride | Contains two chlorine atoms | Used in specific chlorination reactions |
| Tetraisopropylphosphorodiamidous chloride | Additional isopropyl groups, bulkier | Limited applications due to steric hindrance |
Q & A
Q. What are the critical reaction conditions for synthesizing Bis(diisopropylamino)chlorophosphine, and how do they impact yield?
this compound is synthesized via the reaction of diisopropylamine with phosphorus trichloride (PCl₃) under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis or oxidation. The stoichiometric ratio (2:1 for amine:PCl₃) and temperature control (typically room temperature to 50°C) are critical for minimizing side products like HCl. Post-reaction purification via vacuum distillation or recrystallization ensures high purity. Deviations in moisture levels or oxygen exposure can lead to decomposition, reducing yields below 70% .
Q. What experimental precautions are essential for handling this compound in air-sensitive reactions?
Due to its sensitivity to moisture and oxygen, handling requires rigorous inert-atmosphere techniques (glovebox/Schlenk line). Use anhydrous solvents (e.g., THF, toluene) and pre-dried glassware. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory to prevent skin/eye contact, as the compound is classified as a skin corrosion agent (Category 1B) . Storage in sealed, argon-flushed containers at –20°C prolongs stability .
Advanced Research Questions
Q. How does this compound enhance selectivity in palladium-catalyzed Buchwald–Hartwig amination?
The compound acts as a precursor to tert-butyl tetraisopropylphosphorodiamidite, a ligand that modulates palladium’s electron density, improving oxidative addition efficiency with aryl halides. This ligand’s steric bulk reduces undesired β-hydride elimination, favoring C–N bond formation. Researchers should optimize ligand-to-palladium ratios (typically 1:1 to 2:1) and monitor reaction progress via <sup>31</sup>P NMR to detect ligand degradation .
Q. What methodologies resolve contradictions in reported reactivity of this compound versus chlorodiisopropylphosphine?
Comparative studies using kinetic assays (e.g., UV-Vis monitoring of P–Cl bond activation) reveal that the diisopropylamino groups in this compound enhance nucleophilicity but introduce steric hindrance. For example, in phosphorothioate synthesis, its higher reactivity with sulfur nucleophiles contrasts with chlorodiisopropylphosphine’s preference for oxygen-based nucleophiles. Discrepancies in literature may arise from solvent polarity effects (e.g., DMF vs. THF) or trace moisture .
Q. How can this compound be utilized in synthesizing phosphoroselenodithioates, and what challenges arise?
The compound reacts with selenium and sulfur nucleophiles in a stepwise manner under controlled stoichiometry (1:2:1 for P:Se:S). Challenges include selenium’s propensity for disproportionation and competing oxidation. Employing sub-zero temperatures (–40°C) and slow addition of NaSeH mitigates side reactions. Characterization via X-ray crystallography confirms the P–Se–S linkage, though purity requires post-synthetic HPLC .
Q. What analytical techniques are optimal for detecting decomposition products of this compound in reaction mixtures?
Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts like HCl and diisopropylamine. For non-volatile residues, <sup>31</sup>P NMR distinguishes intact P–Cl bonds (δ ≈ 100 ppm) from hydrolyzed phosphine oxides (δ ≈ 25 ppm). Coupled with Karl Fischer titration to quantify trace moisture, this approach diagnoses instability in catalytic cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
